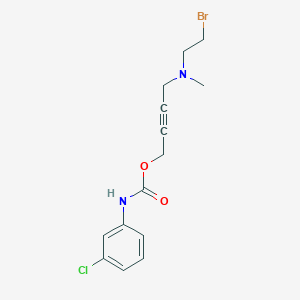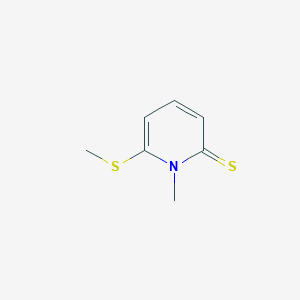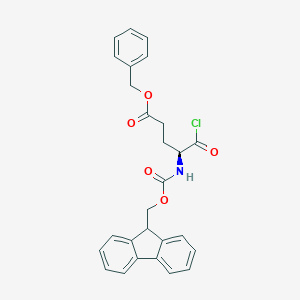![molecular formula C9H17NO3S B039337 tert-butyl N-[(2S)-1-methylsulfanyl-3-oxopropan-2-yl]carbamate CAS No. 120296-30-2](/img/structure/B39337.png)
tert-butyl N-[(2S)-1-methylsulfanyl-3-oxopropan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including medicinal chemistry, agriculture, and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with a suitable electrophile, such as a carbonyl compound, in the presence of a base. The reaction typically proceeds under mild conditions, and the product can be purified by filtration or recrystallization .
Another method involves the use of 1,1’-carbonyldiimidazole (CDI) as an acylation agent. This eco-friendly approach allows for the preparation of carbamates without the need for solvents, making it a sustainable option .
Industrial Production Methods
In industrial settings, the production of (S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate often involves large-scale batch or continuous processes. These methods utilize efficient catalysts and optimized reaction conditions to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted carbamates. These products have diverse applications in various fields, including pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
(S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of (S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with enzymes, leading to inhibition of their activity. This interaction is often mediated through hydrogen bonding and other non-covalent interactions . The compound’s ability to permeate cell membranes enhances its bioavailability and effectiveness .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Comparison
Compared to other carbamates, (S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate exhibits unique properties due to the presence of the methylthio group. This group enhances its reactivity and allows for the formation of diverse derivatives. Additionally, the tert-butyl group provides steric hindrance, increasing the compound’s stability and resistance to hydrolysis .
Eigenschaften
CAS-Nummer |
120296-30-2 |
|---|---|
Molekularformel |
C9H17NO3S |
Molekulargewicht |
219.3 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1-methylsulfanyl-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C9H17NO3S/c1-9(2,3)13-8(12)10-7(5-11)6-14-4/h5,7H,6H2,1-4H3,(H,10,12)/t7-/m0/s1 |
InChI-Schlüssel |
UJTIBUBQPFDIPR-ZETCQYMHSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CSC)C=O |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CSC)C=O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CSC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole](/img/structure/B39255.png)
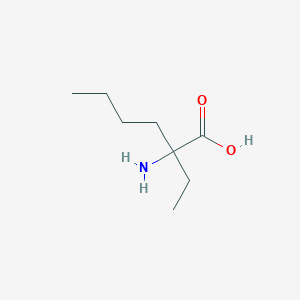
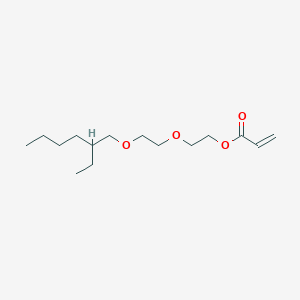
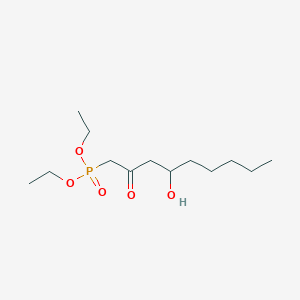
![2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B39262.png)
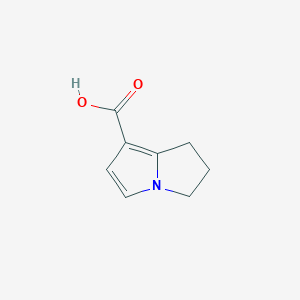
![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)
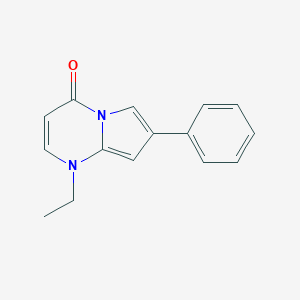
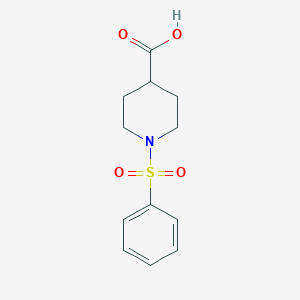
![N-[(2S,3S,4R,5R,6S)-6-[(2S,3S,4R,5R)-4,5-dihydroxy-2-methoxy-1-oxohexan-3-yl]oxy-4-hydroxy-5-methoxy-2,4-dimethyloxan-3-yl]formamide](/img/structure/B39270.png)

